5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde
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Overview
Description
5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both a thiophene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde typically involves the condensation of 6-aminopyridine-3-carbaldehyde with thiophene-2-carbaldehyde under specific reaction conditions. Common synthetic methods include:
Gewald Reaction: This method involves the reaction of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base.
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-diketones to form thiophene derivatives.
Fiesselmann Synthesis: This method involves the reaction of α-haloketones with thiourea to form thiophene derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: 5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid.
Reduction: 5-(6-Aminopyridin-3-yl)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the pyridine ring and amino group.
6-Aminopyridine-3-carbaldehyde: Lacks the thiophene ring.
5-(6-Methylpyridin-3-yl)thiophene-2-carbaldehyde: Contains a methyl group instead of an amino group.
Uniqueness
5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde is unique due to the presence of both a thiophene ring and a pyridine ring, as well as an amino group and an aldehyde group. This combination of functional groups and ring systems provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
5-(6-aminopyridin-3-yl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c11-10-4-1-7(5-12-10)9-3-2-8(6-13)14-9/h1-6H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGPVXSITGBSGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC=C(S2)C=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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